molecular formula C11H14BrN B1439205 5-bromo-N-(cyclopropylmethyl)-2-methylaniline CAS No. 1157928-73-8

5-bromo-N-(cyclopropylmethyl)-2-methylaniline

Cat. No.: B1439205
CAS No.: 1157928-73-8
M. Wt: 240.14 g/mol
InChI Key: MGJMVZZMEOBHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(cyclopropylmethyl)-2-methylaniline is an organic compound that belongs to the class of anilines Anilines are aromatic amines where the amino group is directly attached to a benzene ring This compound is characterized by the presence of a bromine atom at the 5-position, a cyclopropylmethyl group attached to the nitrogen atom, and a methyl group at the 2-position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(cyclopropylmethyl)-2-methylaniline can be achieved through several synthetic routes. One common method involves the bromination of 2-methylaniline followed by N-alkylation with cyclopropylmethyl bromide. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The N-alkylation step is carried out using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and N-alkylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(cyclopropylmethyl)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or hydroxy derivatives.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Amines or hydroxy derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-(cyclopropylmethyl)-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(cyclopropylmethyl)-2-methylaniline involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethyl group contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or receptors by forming stable complexes, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methylaniline: Lacks the cyclopropylmethyl group, which may affect its reactivity and binding properties.

    N-(cyclopropylmethyl)-2-methylaniline: Lacks the bromine atom, which may influence its chemical behavior and applications.

    5-chloro-N-(cyclopropylmethyl)-2-methylaniline: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological activity.

Uniqueness

5-bromo-N-(cyclopropylmethyl)-2-methylaniline is unique due to the presence of both the bromine atom and the cyclopropylmethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-bromo-N-(cyclopropylmethyl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-8-2-5-10(12)6-11(8)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJMVZZMEOBHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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